PacB protein
説明
PacB is a tRNA-dependent aminoacyltransferase critical in the biosynthesis of pacidamycins, a family of uridyl pentapeptide antibiotics produced by Streptomyces coeruleorubidus . It catalyzes the transfer of an alanyl residue from alanyl-tRNA to the tetrapeptidyl intermediate (mTyr2-DABA3-Ala4-CO-mTyr5) bound to the thio-templated nonribosomal peptide synthetase (NRPS) assembly line protein PacH, forming the pentapeptide scaffold . Genetic deletion of pacB abolishes pentapeptide production while retaining tetrapeptide synthesis, confirming its role in chain elongation . PacB exhibits high sequence identity (67–68%) with homologs in other uridyl peptide biosynthetic gene clusters, such as NpsN in Streptomyces sp. DSM 5940, though the functional roles of these homologs remain uncharacterized .
特性
CAS番号 |
146811-41-8 |
|---|---|
分子式 |
C14H17N3O.C4H6O4 |
同義語 |
PacB protein |
製品の起源 |
United States |
類似化合物との比較
Fem Ligases (e.g., FemX)
Functional Homology :
- PacB shares mechanistic parallels with Fem ligases, which modify peptidoglycans in bacterial cell walls. For example, FemX in Weissella viridescens transfers alanyl residues from alanyl-tRNA to the lysine residue of peptidoglycan precursors to initiate cross-bridge formation .
- Substrate Specificity :
Structural and Sequence Divergence :
- PacB has only 11% sequence identity and 26% similarity to FemX, as revealed by ClustalW analysis .
- Structural modeling predicts PacB has a cleft-separated two-domain architecture, with one domain resembling the GCN5-like N-acetyltransferase superfamily. This contrasts with FemX, which lacks conservation in residues critical for UDP-MurNAc-pentapeptide binding .
Cyclodipeptide Synthases (CDPSs)
Functional Contrast :
- CDPSs utilize two aminoacylated tRNAs to catalyze cyclic dipeptide formation in secondary metabolism, sharing a class I aminoacyl-tRNA synthetase (aatRS)-like fold .
- PacB lacks the aatRS-like architecture and instead transfers a single alanyl residue to a tethered peptidyl intermediate, acting as a chain-elongating enzyme rather than a cyclase .
MprF and Other tRNA-Dependent Transferases
Functional Context :
- Enzymes like MprF (lysyl/alanyl transferase) modify lipids in primary metabolism, whereas PacB operates in secondary metabolite biosynthesis .
- PacB bridges ribosomal and nonribosomal peptide synthesis by hijacking aminoacyl-tRNA for antibiotic biosynthesis, a unique feature among tRNA-dependent transferases .
Data Tables
Table 1: Key Features of PacB vs. FemX and CDPSs
Table 2: Homologs of PacB in Other Species
Research Implications
PacB represents a novel class of tRNA-dependent transferases that integrate ribosomal and nonribosomal biosynthesis pathways. Its preference for alanyl-tRNA over other activated species highlights evolutionary specialization for antibiotic production . Structural and functional divergences from Fem ligases and CDPSs underscore the diversity of tRNA-dependent enzymes in secondary metabolism . Future studies should explore PacB homologs to uncover broader roles in natural product biosynthesis.
Q & A
Basic Research Questions
Q. What experimental approaches are optimal for initial characterization of PacB protein's structure and function?
- Methodological Answer : Begin with sequence alignment tools like BLAST to identify homologs and conserved domains . For structural insights, use X-ray crystallography or cryo-EM, leveraging databases like the Protein Data Bank (PDB) to compare existing templates . Functional assays (e.g., enzymatic activity, binding kinetics) should align with ICH Q6B guidelines for physicochemical and biological property validation .
Q. How should researchers select and curate datasets for PacB protein studies to ensure reproducibility?
- Methodological Answer :
- Dataset Curation : Specify the source (e.g., PDB, UniProt), version, and filtering criteria (e.g., sequence identity <30%, resolution ≤2.5 Å) .
- Metadata Reporting : Include amino acid frequencies, class imbalance (e.g., active vs. inactive states), and experimental conditions (e.g., pH, temperature) .
- Example Data Table :
| Dataset Source | Filtering Criteria | Sequence Identity Threshold | Resolution (Å) |
|---|---|---|---|
| PDB | X-ray structures | <30% | ≤2.5 |
| UniProt | Reviewed entries | N/A | N/A |
Q. Which databases and tools are essential for retrieving high-confidence structural data on PacB protein?
- Methodological Answer :
- Primary Databases : PDB for 3D structures , NCBI Protein for sequences , and Protein Segment Finder for motif-specific queries .
- APIs : Use the Proteins API (EBI) to integrate annotations (e.g., post-translational modifications, interactions) programmatically .
Advanced Research Questions
Q. How can machine learning models be optimized to predict PacB protein interactions while addressing dataset biases?
- Methodological Answer :
- Bias Mitigation : Apply stratified sampling to address class imbalance (e.g., underrepresented binding partners) and report metrics like precision-recall curves .
- Feature Engineering : Integrate evolutionary conservation scores (e.g., from Pfam) and physicochemical properties (e.g., hydrophobicity, charge) .
- Validation : Use cross-validation against experimental binding assays (e.g., SPR, ITC) to resolve discrepancies .
Q. What strategies resolve conflicting structural data on PacB protein from X-ray crystallography vs. NMR spectroscopy?
- Methodological Answer :
- Constraint Integration : Use tools like Rosetta or HADDOCK to refine models by incorporating hydrogen-bonding networks and contact maps .
- Statistical Validation : Calculate RMSD between experimental and predicted structures, prioritizing regions with high B-factors (flexibility) .
- Example Workflow :
Overlay PDB structures (e.g., 1ABC, 2XYZ) using PyMOL.
Identify divergent regions (e.g., loop conformations).
Validate with mutagenesis or hydrogen-deuterium exchange (HDX) mass spectrometry .
Q. How can multi-omics data (e.g., proteomics, transcriptomics) be integrated to study PacB protein's role in cellular pathways?
- Methodological Answer :
- Data Integration : Use platforms like Cytoscape to map PacB interactions onto pathways (e.g., KEGG, Reactome) .
- Correlation Analysis : Apply weighted gene co-expression networks (WGCNA) to link PacB expression levels with phenotypic outcomes .
- Validation : Prioritize hypotheses using CRISPR-Cas9 knockout followed by functional rescue assays .
Data Contradiction and Validation
Q. What steps should be taken when bioinformatics predictions for PacB protein function conflict with experimental results?
- Methodological Answer :
- Hypothesis Refinement : Re-examine sequence alignment thresholds (e.g., adjust E-values in BLAST) or model training data .
- Experimental Triangulation : Combine orthogonal methods (e.g., fluorescence polarization for binding, SAXS for solution-state structure) .
- Case Study Example : If AlphaFold predicts a disordered region but circular dichroism shows α-helical content, perform molecular dynamics simulations to assess conformational stability .
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